3-Chlorophenanthrene

Description

BenchChem offers high-quality 3-Chlorophenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorophenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorophenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJTESUEYBUOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221717 |

Source

|

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-51-5 |

Source

|

| Record name | Phenanthrene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophenanthrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 3-Chlorophenanthrene. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and practical application.

Chemical Identity and Properties

3-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (cPAH). Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | 3-chlorophenanthrene[1] |

| CAS Registry Number | 715-51-5[1] |

| Molecular Formula | C₁₄H₉Cl[1] |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl[1] |

| InChI | InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H[1] |

| InChIKey | BVFJTESUEYBUOL-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 212.67 g/mol [1] |

| Exact Mass | 212.0392780 Da[1] |

| Monoisotopic Mass | 212.0392780 Da[1] |

| Appearance | Solid (physical state) |

| Melting Point | 80.5-81.5 °C[2] |

| XLogP3 | 5.4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 0[1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Heavy Atom Count | 15[1] |

| Complexity | 225[1] |

Chemical Structure

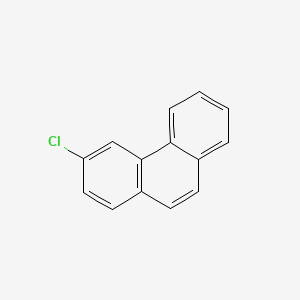

The molecular structure of 3-Chlorophenanthrene consists of a phenanthrene backbone, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings in a non-linear arrangement. A single chlorine atom is substituted at the 3-position of this ring system.

Figure 1. Chemical structure of 3-Chlorophenanthrene.

Experimental Protocols

Synthesis of 3-Chlorophenanthrene via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, utilizing a copper(I) salt as a catalyst.[3][4][5]

Logical Workflow for the Synthesis of 3-Chlorophenanthrene

Figure 2. Synthetic workflow for 3-Chlorophenanthrene.

Detailed Methodology:

-

Diazotization of 3-Aminophenanthrene:

-

3-Aminophenanthrene is dissolved in a cooled aqueous solution of hydrochloric acid.

-

The solution is maintained at a temperature of 0-5 °C using an ice bath.

-

A solution of sodium nitrite in water is added dropwise with constant stirring, ensuring the temperature does not rise above 5 °C.

-

The reaction progress is monitored for the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

A solution of copper(I) chloride in hydrochloric acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) chloride solution.

-

The reaction mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed.

-

The mixture is then heated to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic extracts are washed with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude 3-Chlorophenanthrene can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and quantification of 3-Chlorophenanthrene.

-

Sample Preparation: Samples containing 3-Chlorophenanthrene are typically extracted using a suitable solvent, and the extract is concentrated.

-

GC Conditions: A capillary column with a non-polar stationary phase is commonly used for the separation of polycyclic aromatic hydrocarbons. The oven temperature is programmed to ramp up to allow for the elution of compounds with a wide range of boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. The mass spectrum of 3-Chlorophenanthrene will exhibit a characteristic molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214 with a relative intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in 3-Chlorophenanthrene.

-

Expected Absorptions:

-

Aromatic C-H stretching: Peaks are expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp absorptions will be present in the 1600-1450 cm⁻¹ region.

-

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

-

C-Cl stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-Chlorophenanthrene.

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals will correspond to the nine aromatic protons. The chemical shifts and coupling constants will be influenced by the position of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbon atom attached to the chlorine will experience a downfield shift. The chemical shifts of the other carbon atoms will also be affected by the substituent. For comparison, the ¹³C NMR chemical shifts for the parent phenanthrene molecule have been well-documented.[6]

Applications in Research and Drug Development

As a chlorinated polycyclic aromatic hydrocarbon, 3-Chlorophenanthrene is primarily of interest in environmental and toxicological research. In the context of drug development, substituted phenanthrene cores are found in various biologically active molecules. Understanding the synthesis and properties of halogenated phenanthrenes like 3-Chlorophenanthrene can be valuable for:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. Halogenated aromatic compounds are often used to modulate the electronic and lipophilic properties of drug candidates.

-

Metabolism Studies: Investigating the metabolic pathways of chlorinated aromatic compounds.

-

Toxicology Research: Studying the environmental fate and toxicological effects of cPAHs.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 3-Chlorophenanthrene. The tabulated data offers a quick reference for its physicochemical properties, while the generalized experimental protocols provide a foundation for its synthesis and characterization. The structural visualization and workflow diagrams aim to enhance the understanding of this molecule for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. bmse000560 Phenanthrene at BMRB [bmrb.io]

An In-depth Technical Guide to the Synthesis of 3-Chlorophenanthrene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical synthesis of 3-chlorophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH) utilized in advanced chemical research. The guide details a reliable and well-documented two-stage synthetic route, commencing from the commercially available starting material, phenanthrene.

The primary methodology discussed involves the nitration of phenanthrene to form an intermediate, 3-nitrophenanthrene, which is subsequently reduced to 3-aminophenanthrene. The synthesis culminates in a Sandmeyer reaction, a robust and widely used chemical process, to convert the amino group to the target chloro-substituent.

This document furnishes detailed experimental protocols for each critical step, presents quantitative data in a clear tabular format, and includes a workflow diagram illustrating a key research application of the title compound, adhering to the stringent visualization requirements for clarity and technical accuracy.

Overview of Synthetic Strategy

The synthesis of 3-chlorophenanthrene is most effectively achieved through a multi-step process beginning with phenanthrene. Direct chlorination of phenanthrene is generally not regioselective and leads to a mixture of isomers that are difficult to separate. Therefore, a more controlled approach is required.

The chosen strategy leverages the directing effects of substituents on the phenanthrene core. The process can be logically divided into two main stages:

-

Synthesis of the Precursor (3-Aminophenanthrene): This stage involves the electrophilic nitration of phenanthrene to introduce a nitro group, primarily at the 3-position. The resulting 3-nitrophenanthrene is then subjected to a reduction reaction to convert the nitro group into a primary amine, yielding 3-aminophenanthrene.

-

Conversion to 3-Chlorophenanthrene: The key transformation is accomplished via the Sandmeyer reaction. 3-Aminophenanthrene is first converted into a diazonium salt under cold, acidic conditions. This unstable intermediate is then treated with a copper(I) chloride solution, which catalyzes the displacement of the diazonium group by a chlorine atom, yielding the final product.

Caption: Overall synthetic workflow for 3-chlorophenanthrene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic route. Yields and conditions are based on established literature protocols.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1a | Nitration | Phenanthrene, Nitric Acid, Sulfuric Acid | Acetic Acid | 110 - 120 | ~40-50 |

| 1b | Reduction | 3-Nitrophenanthrene, SnCl₂·2H₂O, HCl | Ethanol | Reflux | ~85-95 |

| 2 | Sandmeyer Reaction | 3-Aminophenanthrene, NaNO₂, HCl, CuCl | Water, HCl | 0 - 5 | ~70-80 |

Detailed Experimental Protocols

The following protocols are adapted from established and verified literature procedures for the synthesis of phenanthrene derivatives.

Stage 1: Synthesis of 3-Aminophenanthrene

3.1.1. Experiment 1a: Nitration of Phenanthrene to 3-Nitrophenanthrene

This procedure details the electrophilic nitration of the phenanthrene core.

-

Materials:

-

Phenanthrene

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene in glacial acetic acid with heating.

-

Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to a small volume of glacial acetic acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the hot phenanthrene solution with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a short period (e.g., 1-2 hours).

-

Allow the mixture to cool, which should cause the crude 3-nitrophenanthrene to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield yellow needles.

-

3.1.2. Experiment 1b: Reduction of 3-Nitrophenanthrene to 3-Aminophenanthrene

This procedure describes the reduction of the nitro-intermediate to the corresponding amine.

-

Materials:

-

3-Nitrophenanthrene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

-

Procedure:

-

Suspend 3-nitrophenanthrene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, as indicated by the dissolution of the starting material and a change in color.

-

Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated aqueous solution of sodium hydroxide until the precipitate of tin hydroxides redissolves.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-aminophenanthrene.

-

Purify the product by recrystallization, typically from ethanol or benzene, to obtain pure 3-aminophenanthrene.

-

Stage 2: Synthesis of 3-Chlorophenanthrene via Sandmeyer Reaction

This protocol details the conversion of 3-aminophenanthrene to 3-chlorophenanthrene.

-

Materials:

-

3-Aminophenanthrene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

-

Procedure:

-

Diazotization:

-

Suspend 3-aminophenanthrene in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature strictly below 5 °C throughout the addition. The formation of the diazonium salt is indicated by the dissolution of the amine.

-

After the addition is complete, continue stirring for an additional 15-20 minutes in the cold.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting crude 3-chlorophenanthrene can be purified by column chromatography on silica gel or by recrystallization from a solvent such as ethanol or hexane to yield a pure, crystalline solid.

-

-

Research Application: Palladium-Catalyzed Annulation

3-Chlorophenanthrene serves as a valuable precursor in materials science and synthetic chemistry. One notable application is its use in palladium-catalyzed annulation reactions with alkynes. This process allows for the construction of more complex, fused-ring systems, such as acephenanthrylene derivatives, which are of interest for their electronic and optical properties.

Caption: Workflow for Pd-catalyzed synthesis of acephenanthrylenes.

3-Chlorophenanthrene: An In-depth Technical Guide to its Environmental Sources and Occurrence

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) of emerging environmental concern. While specific data on its environmental prevalence and toxicological profile are limited, its structural similarity to other well-studied PAHs and ClPAHs suggests potential formation through anthropogenic activities and warrants further investigation. This technical guide synthesizes the current understanding of potential environmental sources, occurrence, and analytical methodologies for 3-Chlorophenanthrene, drawing necessary inferences from related compounds due to the scarcity of direct research. This document aims to provide a foundational resource for researchers and professionals in environmental science and drug development to stimulate further inquiry into this compound.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties. The chlorination of these parent PAHs can occur through various industrial and natural processes, leading to the formation of chlorinated PAHs (ClPAHs). These halogenated derivatives can exhibit altered toxicity and environmental fate compared to their non-chlorinated counterparts. 3-Chlorophenanthrene (3-ClPhe) is one such derivative, and its presence in the environment, though not extensively documented, is of interest due to the known adverse effects of other ClPAHs.

This guide provides a comprehensive overview of the potential environmental sources and occurrence of 3-Chlorophenanthrene. Given the limited direct data, this paper will extrapolate information from studies on phenanthrene and other ClPAHs to infer the likely behavior of 3-ClPhe. Furthermore, it outlines generalized experimental protocols for its detection and analysis in environmental matrices and presents available data for related compounds to offer a comparative context.

Potential Environmental Sources

-

Waste Incineration: Incomplete combustion of chlorine-containing waste materials is a significant source of a wide range of chlorinated aromatic compounds.[1] The high temperatures and presence of chlorine donors in incinerators can lead to the chlorination of parent PAHs like phenanthrene, which are products of incomplete combustion of organic matter.

-

Water Chlorination: The disinfection of drinking water and wastewater with chlorine is a common practice that can lead to the formation of various disinfection byproducts. While research has primarily focused on smaller chlorinated molecules, the potential for chlorination of PAHs present in the source water exists.

-

Industrial Processes: Certain industrial activities that involve high temperatures and chlorine chemistry may inadvertently produce 3-Chlorophenanthrene. These could include metallurgical processes, cement kilns, and the manufacturing of chlorinated chemicals.

-

Natural Formation: While anthropogenic sources are expected to be dominant, the potential for natural formation through, for example, forest fires in areas with high chloride deposition, cannot be entirely ruled out.

Logical Relationship: Inferred Formation Pathways of 3-Chlorophenanthrene

References

An In-depth Technical Guide to the Isomers of Chlorophenanthrene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenanthrenes are a group of halogenated aromatic hydrocarbons (HAHs) consisting of a phenanthrene backbone with one or more chlorine atoms. As derivatives of polycyclic aromatic hydrocarbons (PAHs), they are of significant interest to researchers in environmental science, toxicology, and drug development due to their potential persistence in the environment and their biological activity. Understanding the distinct properties of each isomer is crucial for assessing their environmental fate, toxicological profiles, and potential applications. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, analytical separation, and biological activities of the five primary isomers of monochlorophenanthrene: 1-chlorophenanthrene, 2-chlorophenanthrene, 3-chlorophenanthrene, 4-chlorophenanthrene, and 9-chlorophenanthrene.

Physicochemical Properties

The position of the chlorine atom on the phenanthrene ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their environmental distribution, bioavailability, and interaction with biological systems. A summary of the key quantitative data is presented in Table 1. Generally, chlorophenanthrenes are characterized by their low aqueous solubility and high lipophilicity, as indicated by their high octanol-water partition coefficient (logP) values.[1][2][3]

Table 1: Physicochemical Properties of Chlorophenanthrene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Water Solubility |

| 1-Chlorophenanthrene | 832-70-2 | C₁₄H₉Cl | 212.67 | 120-120.5[4] | 370.1[5] | 5.5[6] | Poorly soluble |

| 2-Chlorophenanthrene | 24423-11-8 | C₁₄H₉Cl | 212.67 | 85.5-86[4] | 370.1 (Predicted)[3] | 5.4[7] | Poorly soluble in water; soluble in organic solvents like ethyl acetate and benzene.[2] |

| 3-Chlorophenanthrene | 715-51-5 | C₁₄H₉Cl | 212.67 | 80.5-81.5[4] | Not available | 5.4[8] | Poorly soluble |

| 4-Chlorophenanthrene | 24079-43-4 | C₁₄H₉Cl | 212.67 | Not available | Not available | 5.5[9] | Poorly soluble |

| 9-Chlorophenanthrene | 947-72-8 | C₁₄H₉Cl | 212.67 | 46-50[10] | 275.35 (rough estimate)[10] | 4.646[2] | Poorly soluble in water; soluble in organic solvents.[1] |

Experimental Protocols

Synthesis of Chlorophenanthrene Isomers

A common and effective method for the synthesis of specific chlorophenanthrene isomers is the Sandmeyer reaction, which involves the conversion of an amino group on the phenanthrene ring to a diazonium salt, followed by displacement with a chloride ion using a copper(I) chloride catalyst.[6][11][12] The general workflow for this synthesis is depicted in Figure 1.

Protocol: General Procedure for the Sandmeyer Reaction

-

Diazotization of Aminophenanthrene:

-

Dissolve the specific aminophenanthrene isomer in a suitable acidic solution (e.g., aqueous hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

-

Continue stirring for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

The reaction is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure chlorophenanthrene isomer.

-

Note: This is a general protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each isomer.

Analytical Separation of Chlorophenanthrene Isomers

The separation and quantification of chlorophenanthrene isomers are typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol: HPLC Separation

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. The gradient program should be optimized to achieve baseline separation of the isomers.

-

Detector: A UV detector set at a wavelength where phenanthrenes exhibit strong absorbance (e.g., 254 nm) or a fluorescence detector can be used.

Protocol: GC-MS Analysis

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion and characteristic fragment ions of chlorophenanthrenes.

Biological Activity and Toxicological Properties

Chlorophenanthrenes, like other HAHs, can exert biological effects through various mechanisms, with the activation of the aryl hydrocarbon receptor (AhR) being a key pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[13] The induction of these enzymes is a hallmark of AhR activation.

Studies have shown that 9-chlorophenanthrene is a mutagenic compound, and its carcinogenicity might be associated with AhR signaling.[1] It has been demonstrated that exposure to 9-chlorophenanthrene can lead to the activation of the AhR pathway. Upon binding of a chlorophenanthrene isomer to the cytosolic AhR, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.

The differential ability of various chlorophenanthrene isomers to activate the AhR and induce CYP1 enzymes is an area of active research and is crucial for understanding their relative toxicities. The structure of the isomer plays a significant role in its ability to bind to the AhR.

Conclusion

The isomers of chlorophenanthrene exhibit distinct physicochemical and biological properties that are dependent on the position of the chlorine substituent. This technical guide has provided an overview of these properties, along with experimental protocols for their synthesis and analysis. A deeper understanding of the structure-activity relationships among these isomers is essential for predicting their environmental behavior and toxicological impact. Further research is needed to fully elucidate the comparative toxicity of all chlorophenanthrene isomers and their specific interactions with biological pathways such as the aryl hydrocarbon receptor signaling cascade. This knowledge will be invaluable for environmental risk assessment and for guiding the development of new chemical entities in the pharmaceutical and materials science fields.

References

- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]

- 4. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenanthrene | C14H9Cl | CID 179408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 3-Chlorophenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (cPAH). Due to the limited availability of direct quantitative solubility data for 3-Chlorophenanthrene, this document leverages data from its parent compound, phenanthrene, as a predictive baseline. The guide discusses the expected impact of chlorination on solubility, outlines detailed experimental protocols for precise solubility determination, and explores potential biological signaling pathways influenced by chlorophenanthrenes. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

3-Chlorophenanthrene is a halogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The addition of a chlorine atom to the phenanthrene backbone significantly alters its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of 3-Chlorophenanthrene is critical for a range of applications, including environmental analysis, toxicological studies, and in the synthesis of more complex molecules in drug discovery and materials science. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties of 3-Chlorophenanthrene

-

Molecular Formula: C₁₄H₉Cl[1]

-

Molecular Weight: 212.67 g/mol [1]

-

Appearance: Expected to be a solid at room temperature, likely as a crystalline powder.

-

LogP (Octanol-Water Partition Coefficient): 5.4[1]

The high LogP value indicates that 3-Chlorophenanthrene is a lipophilic and hydrophobic compound, suggesting poor solubility in water and good solubility in non-polar organic solvents.

Solubility of 3-Chlorophenanthrene

Expected Influence of Chlorination on Solubility

The introduction of a chlorine atom to the phenanthrene structure is expected to have the following effects on its solubility:

-

Increased Polarity: The electronegative chlorine atom introduces a dipole moment, slightly increasing the overall polarity of the molecule compared to the non-polar phenanthrene.

-

Enhanced Solubility in Polar Solvents: This slight increase in polarity may lead to a modest increase in solubility in more polar organic solvents compared to phenanthrene.

-

Continued Good Solubility in Non-Polar Solvents: Despite the increased polarity, the dominant aromatic structure ensures that 3-Chlorophenanthrene will remain highly soluble in non-polar and aromatic solvents.

Solubility Data for Phenanthrene (as a Proxy)

The following table summarizes the available quantitative and qualitative solubility data for phenanthrene. This data can be used to estimate the solubility of 3-Chlorophenanthrene, keeping in mind the expected influence of the chloro-substituent.

| Solvent | Temperature | Quantitative Solubility | Qualitative Solubility |

| Alcohols | |||

| Ethanol (95%) | Cold | 1 g / 60 mL | Soluble |

| Ethanol (95%) | Boiling | 1 g / 10 mL | Very Soluble |

| Ethanol (absolute) | Not Specified | 1 g / 25 mL | Soluble |

| Ethanol | Not Specified | ~20 mg/mL[2] | Soluble[2] |

| Aromatic Hydrocarbons | |||

| Benzene | Not Specified | 1 g / 2 mL | Very Soluble |

| Toluene | Not Specified | 1 g / 2.4 mL | Very Soluble |

| Halogenated Solvents | |||

| Carbon Tetrachloride | Not Specified | 1 g / 2.4 mL | Very Soluble |

| Chloroform | Not Specified | - | Soluble |

| Ethers | |||

| Diethyl ether (anhydrous) | Not Specified | 1 g / 3.3 mL | Soluble |

| Ketones | |||

| Acetone | Not Specified | - | Soluble |

| Amides | |||

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[2] | Soluble[2] |

| Sulfoxides | |||

| Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL[2] | Soluble[2] |

| Other Solvents | |||

| Carbon Disulfide | Not Specified | 1 g / 1 mL | Very Soluble |

| Acetic Acid (glacial) | Not Specified | - | Soluble |

| Acetonitrile | Not Specified | - | Soluble |

| Hexane | Not Specified | - | Soluble |

Data for phenanthrene compiled from various sources.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Chlorophenanthrene in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis.

Materials and Equipment

-

3-Chlorophenanthrene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Appropriate analytical column (e.g., C18 for HPLC)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3-Chlorophenanthrene.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Chlorophenanthrene to a glass vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 3-Chlorophenanthrene of known concentrations.

-

Analyze the standard solutions using a calibrated HPLC or GC-MS method to generate a calibration curve.

-

Analyze the diluted sample under the same conditions.

-

Determine the concentration of 3-Chlorophenanthrene in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Potential Signaling Pathways

Chlorinated PAHs, including derivatives of phenanthrene, are known to interact with biological systems and can modulate various signaling pathways. The primary pathway implicated in the biological activity of many PAHs and their halogenated counterparts is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in sensing and metabolizing foreign chemicals.[2][4]

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pathway Description:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. 3-Chlorophenanthrene, being lipophilic, can diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, causing it to dissociate from its chaperone proteins and translocate into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Gene Expression: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[5] Studies on other chlorophenanthrenes have shown that chlorination can enhance the induction of these enzymes.[5]

Activation of the AhR pathway is a key mechanism by which the body attempts to detoxify and eliminate foreign compounds. However, chronic activation of this pathway can lead to various toxicological effects. Furthermore, research on 9-chlorophenanthrene has suggested that its interaction with AhR can disrupt circadian rhythms by affecting the AHR-BMAL1 interaction, leading to hepatic lipid accumulation.[3]

Conclusion

While direct quantitative solubility data for 3-Chlorophenanthrene remains scarce, a robust understanding of its likely behavior can be inferred from the data available for phenanthrene and the known effects of halogenation. For researchers and professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for determination. Furthermore, the likely interaction of 3-Chlorophenanthrene with the Aryl Hydrocarbon Receptor signaling pathway highlights an important area for further toxicological and pharmacological investigation. This guide serves as a foundational resource to support ongoing research and development involving this compound.

References

- 1. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of 3-Chlorophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-Chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). Due to the limited availability of direct experimental data for 3-Chlorophenanthrene, this guide synthesizes information from studies on the parent compound, phenanthrene, as well as other chlorinated aromatic compounds. The principles and pathways described herein provide a robust framework for understanding the environmental fate and potential remediation strategies for this compound.

Physicochemical Properties and Stability

3-Chlorophenanthrene is a solid aromatic compound with a molecular formula of C₁₄H₉Cl and a molecular weight of 212.67 g/mol .[1] Like other Cl-PAHs, it possesses hydrophobic properties and low water solubility. Its stability is influenced by environmental factors such as light, temperature, and the presence of reactive chemical species or microorganisms. While less persistent than polychlorinated biphenyls (PCBs) and dioxins, its chlorinated nature can confer greater resistance to degradation compared to its parent compound, phenanthrene.

Thermal Stability

Direct experimental data on the thermal decomposition of 3-Chlorophenanthrene is not extensively documented in public literature. However, the thermal stability of related compounds is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] For analogous phthalonitrile monomers, thermal stability is a critical parameter influencing their processing and application.[2] It is anticipated that 3-Chlorophenanthrene would exhibit high thermal stability, with decomposition occurring at elevated temperatures. Thermal decomposition in the presence of oxygen would likely lead to the formation of chlorinated dibenzofurans and other products of incomplete combustion.

Photolytic Stability

PAHs are known to be susceptible to photodegradation.[3] The process can be initiated by the direct absorption of ultraviolet (UV) radiation or through indirect photosensitization, where other molecules absorb light energy and produce reactive oxygen species (ROS) that subsequently attack the 3-Chlorophenanthrene molecule.[4] The presence of a chlorine atom can influence the rate of photodegradation. Studies on other PAHs using photocatalysts like TiO₂ have demonstrated significant degradation, with half-lives ranging from 6 to 24 hours under full-spectrum light.[5]

Table 1: Predicted Stability of 3-Chlorophenanthrene under Various Conditions (Inferred)

| Condition | Predicted Stability | Influencing Factors | Potential Byproducts |

|---|---|---|---|

| Thermal | High | Temperature, Oxygen availability | Chlorinated dibenzofurans, CO₂, H₂O, HCl |

| Photolytic | Moderate to Low | Light intensity (UV), Wavelength, Presence of photosensitizers (e.g., TiO₂, humic acids) | Hydroxylated derivatives, quinones, ring-cleavage products |

| Chemical | Moderate | Presence of strong oxidants (e.g., •OH, O₃), pH | Hydroxylated 3-chlorophenanthrenes, chlorophenols, catechols |

| Microbial | Low (under specific conditions) | Presence of adapted microbial consortia, Oxygen, Nutrients, Bioavailability | Chlorinated naphthoic acids, chlorocatechols, ring-cleavage products, CO₂ |

Degradation Pathways

The degradation of 3-Chlorophenanthrene can proceed through three primary routes: chemical degradation (oxidation), photodegradation, and microbial degradation. These pathways are not mutually exclusive and can occur concurrently in the environment.

Chemical Degradation Pathway

The principal mechanism of chemical degradation in the environment is oxidation by hydroxyl radicals (•OH).[6] These radicals can be generated through various processes, including the photolysis of water containing dissolved organic matter or nitrates. The reaction of •OH with 3-chlorophenol, a related compound, proceeds via the formation of an OH-adduct.[7] A similar initial step is proposed for 3-Chlorophenanthrene, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to ring cleavage.

References

- 1. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of Chlorinated Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the carcinogenic effects of chlorinated aromatic hydrocarbons (CAHs), a class of persistent environmental pollutants of significant concern to human health. This document details the mechanisms of action, summarizes key quantitative data from toxicological studies, and outlines the experimental protocols used to assess the carcinogenicity of these compounds.

Introduction to Chlorinated Aromatic Hydrocarbons and Carcinogenicity

Chlorinated aromatic hydrocarbons are a broad group of organic compounds characterized by an aromatic ring structure substituted with one or more chlorine atoms. This class includes several well-known and highly toxic substances such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated biphenyls (PCBs), and chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs).[1][2] Many of these compounds are byproducts of industrial processes and combustion, leading to their widespread distribution in the environment.[1]

Several CAHs have been classified as known, probable, or reasonably anticipated human carcinogens by international and national health agencies, including the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP).[3][4] Their carcinogenic effects are often mediated through complex biological pathways, with the aryl hydrocarbon receptor (AhR) playing a central role.[1][5]

Mechanisms of Carcinogenesis

The carcinogenic activity of many chlorinated aromatic hydrocarbons is primarily initiated by their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][5] While not all CAHs are genotoxic, their ability to promote tumors is well-documented.[5]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is a key mechanism through which many CAHs exert their carcinogenic effects.[6][7]

-

Ligand Binding and Activation: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[6] Lipophilic CAHs can diffuse across the cell membrane and bind to the AhR.[7]

-

Nuclear Translocation and Dimerization: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposure of a nuclear localization sequence.[6][7] The activated AhR then translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[6] This AhR-ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[7]

-

Induction of Xenobiotic Metabolizing Enzymes: Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for Phase I and Phase II xenobiotic metabolizing enzymes.[6] Phase I enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1), can metabolize CAHs. While this is a detoxification pathway for some compounds, the metabolic activation of certain CAHs can lead to the formation of reactive intermediates that can damage DNA.[6]

-

Cellular Proliferation and Differentiation: The AhR signaling pathway also interacts with other cellular signaling pathways that regulate cell growth, proliferation, and differentiation, contributing to tumor promotion.[8]

Figure 1: Simplified diagram of the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Oxidative Stress and DNA Damage

Some chlorinated aromatic hydrocarbons can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). ROS can damage cellular components, including DNA, lipids, and proteins. Oxidative DNA damage can result in mutations and contribute to the initiation and progression of cancer. While not the primary mechanism for all CAHs, it can be a contributing factor to their overall carcinogenicity.

Quantitative Carcinogenicity Data

The carcinogenic potential of chlorinated aromatic hydrocarbons has been extensively studied in animal bioassays. The following tables summarize key quantitative data for some of the most well-studied compounds.

Dioxin-Like Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most potent of the dioxin-like compounds and is often used as a reference for assessing the toxicity of other related compounds through the use of Toxic Equivalency Factors (TEFs).[5][9]

Table 1: Carcinogenicity Data for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) in Rodents

| Species | Strain | Sex | Route of Administration | Dosing Regimen | Target Organ(s) | Tumor Type(s) | Reference |

| Rat | Sprague-Dawley | Female | Oral (gavage) | Biweekly for 30 weeks | Liver | Hepatocellular adenomas and carcinomas | [10] |

| Rat | Sprague-Dawley | Female | Oral (gavage) | Two-year bioassay | Liver, Lung, Oral Mucosa | Neoplasms | [11] |

| Mouse | B6C3F1 | Male | Oral (gavage) | - | Liver | Hepatocellular adenoma or carcinoma | [12] |

Note: This table provides a selection of data and is not exhaustive.

The U.S. Environmental Protection Agency (EPA) has derived an oral cancer slope factor for TCDD, which is used in risk assessment to estimate the cancer risk associated with exposure.[5]

Polychlorinated Biphenyls (PCBs)

PCBs are mixtures of different congeners, and their carcinogenic potential can vary depending on the composition of the mixture.[3] Some PCB mixtures have been shown to cause liver tumors in animals.[3]

Table 2: Carcinogenicity Data for Selected Polychlorinated Biphenyl (PCB) Mixtures in Rodents

| Species | Strain | Sex | PCB Mixture | Route of Administration | Target Organ(s) | Tumor Type(s) | Reference |

| Rat | - | Female | Aroclor 1254, 1260 | Dietary | Liver | Hepatocellular adenomas or carcinomas | [3] |

| Mouse | - | Male | Aroclor 1254, Kanechlor 500 | Dietary | Liver | Benign and/or malignant liver tumors | [3] |

Note: This table provides a selection of data and is not exhaustive.

Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)

The carcinogenicity of chlorinated PAHs is an area of ongoing research. Some studies suggest that certain Cl-PAHs may be more genotoxic than their parent compounds. For example, 6-chloro-benzo[a]pyrene (6-Cl-BaP) has been shown to induce a significantly higher level of DNA damage than benzo[a]pyrene (BaP) in a human-derived hepatoma cell line.[4][13]

Experimental Protocols for Carcinogenicity and Genotoxicity Assessment

A variety of standardized experimental protocols are employed to evaluate the carcinogenic and genotoxic potential of chemical substances, including chlorinated aromatic hydrocarbons.

Rodent Carcinogenicity Bioassay (OECD Guideline 451)

The two-year rodent bioassay is a long-term study designed to assess the carcinogenic potential of a substance following repeated exposure over a major portion of the animal's lifespan.[14][15][16]

Key Methodological Aspects:

-

Test System: Typically conducted in rats and mice of both sexes.[16][17]

-

Dose Levels: At least three dose levels plus a concurrent control group are used.[15][16] The highest dose is typically the maximum tolerated dose (MTD).

-

Administration: The route of administration (e.g., oral, dermal, inhalation) is chosen based on the most likely route of human exposure.[15]

-

Duration: The study duration is typically 24 months for rats and 18-24 months for mice.[16]

-

Endpoints: The primary endpoints are the incidence, type, and location of tumors.[15] A complete histopathological examination of all animals is performed.[18]

Figure 2: General workflow for a rodent carcinogenicity bioassay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term in vitro assay to assess the mutagenic potential of a chemical.[19][20][21] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[20][21]

Key Methodological Aspects:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[21]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic activation to become mutagenic.[19]

-

Procedure: The bacterial strains are exposed to the test substance and plated on a histidine-deficient medium.[21]

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control.[20]

Figure 3: General workflow for the Ames test.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[22][23]

Key Methodological Aspects:

-

Cell Preparation: Cells are embedded in a low-melting-point agarose on a microscope slide.[22]

-

Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.[22]

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline or neutral conditions.[23]

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[22]

Figure 4: General workflow for the Comet assay.

DNA Adduct Formation Analysis

The formation of DNA adducts, which are covalent bonds between a chemical and DNA, is a key event in chemical carcinogenesis.[24][25] Several methods are available to detect and quantify DNA adducts.

Common Methodologies:

-

32P-Postlabeling: A highly sensitive method that can detect a wide range of adducts.[25][26]

-

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) provide high specificity and structural information about the adducts.[26]

-

Immunoassays: Use antibodies specific to certain DNA adducts.[25]

Conclusion

Chlorinated aromatic hydrocarbons represent a significant class of environmental carcinogens. Their primary mechanism of action often involves the activation of the aryl hydrocarbon receptor, leading to altered gene expression and cellular processes that promote tumorigenesis. Quantitative data from animal bioassays provide crucial information for risk assessment, while a battery of in vitro and in vivo experimental protocols are available to identify and characterize the carcinogenic and genotoxic potential of these compounds. Continued research is essential to further elucidate the complex mechanisms of CAH-induced carcinogenesis and to develop more effective strategies for risk assessment and mitigation.

References

- 1. Oecd 541 guidelines | PPTX [slideshare.net]

- 2. Patterns of tumor incidence in two-year cancer bioassay feeding studies in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Integration of Mode of Action Information in Dose–Response Modeling and POD Estimation for Nonmutagenic Carcinogens: A Case Study of TCDD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of chronic toxicity and carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two-year bioassays in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. policycommons.net [policycommons.net]

- 15. mhlw.go.jp [mhlw.go.jp]

- 16. oecd.org [oecd.org]

- 17. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bibliotekanauki.pl [bibliotekanauki.pl]

- 20. Ames test - Wikipedia [en.wikipedia.org]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. 21stcenturypathology.com [21stcenturypathology.com]

- 23. Application of In Vitro Comet Assay for Genotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]

- 24. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Mutagenic Activity of Monochlorinated Phenanthrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenic activity of monochlorinated phenanthrenes. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its chlorinated derivatives are environmental contaminants of concern due to their potential genotoxicity. Understanding the mutagenic potential of these compounds is crucial for risk assessment and in the early stages of drug development to avoid scaffolds with inherent mutagenic properties. This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the metabolic pathways involved in their activation to mutagens.

Quantitative Mutagenic Activity

The mutagenic activity of monochlorinated phenanthrenes has been evaluated primarily using the Ames test, a bacterial reverse mutation assay employing various strains of Salmonella typhimurium. The assay measures the ability of a chemical to induce mutations that revert the bacteria from histidine auxotrophy to prototrophy. The presence of a metabolic activation system, typically a rat liver S9 fraction, is crucial for detecting the mutagenicity of pro-mutagens like PAHs, which require enzymatic conversion to reactive metabolites.

A key study by LaVoie et al. systematically investigated the mutagenic potential of the five monochlorinated isomers of phenanthrene. The results, summarized below, indicate that the position of chlorine substitution significantly influences mutagenic activity.

| Compound | Isomer | Highest Dose Tested (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Response (Revertants/µg) | Reference |

| Phenanthrene | - | 1000 | TA100 | + | 0.02 | LaVoie et al., 1982 |

| 1-Chlorophenanthrene | 1-Cl | 100 | TA100 | + | 0.8 | LaVoie et al., 1982 |

| 2-Chlorophenanthrene | 2-Cl | 1000 | TA100 | + | 0.03 | LaVoie et al., 1982 |

| 3-Chlorophenanthrene | 3-Cl | 1000 | TA100 | + | 0.04 | LaVoie et al., 1982 |

| 4-Chlorophenanthrene | 4-Cl | 100 | TA100 | + | 0.3 | LaVoie et al., 1982 |

| 9-Chlorophenanthrene | 9-Cl | 100 | TA100 | + | Inactive | LaVoie et al., 1982 |

As the data indicates, 1-chlorophenanthrene exhibited the highest mutagenic activity among the tested isomers, being significantly more potent than the parent compound, phenanthrene. 4-Chlorophenanthrene also showed notable mutagenicity, while the 2- and 3-chloro isomers were only weakly mutagenic. Interestingly, 9-chlorophenanthrene was found to be inactive under the tested conditions. This highlights the critical role of the substitution pattern in determining the genotoxic potential of these compounds.

Metabolic Activation and Signaling Pathways

The mutagenicity of phenanthrene and its chlorinated derivatives is dependent on their metabolic activation to electrophilic intermediates that can form adducts with DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The expression of these enzymes is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Upon entering the cell, chlorinated phenanthrenes can bind to the AhR, leading to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, upregulating the expression of target genes, including CYP1A1 and CYP1B1. These enzymes then catalyze the oxidation of the chlorinated phenanthrene, leading to the formation of reactive epoxides, which can be further metabolized to highly mutagenic diol epoxides.

Experimental Protocols

The following is a representative protocol for the Ames test, based on the methodologies commonly employed for evaluating the mutagenicity of PAHs and their derivatives.

Ames Test (Plate Incorporation Assay)

1. Bacterial Strains:

-

Salmonella typhimurium strains TA98 and TA100 are commonly used for screening PAHs. TA100 is sensitive to base-pair substitution mutagens, while TA98 detects frameshift mutagens.

2. Metabolic Activation System (S9 Mix):

-

Prepare a fresh S9 mix containing:

-

Aroclor 1254-induced rat liver S9 fraction (10-30% v/v)

-

MgCl₂ (8 µmol/plate)

-

KCl (33 µmol/plate)

-

Glucose-6-phosphate (5 µmol/plate)

-

NADP (4 µmol/plate)

-

Sodium phosphate buffer (100 µmol/plate, pH 7.4)

-

3. Test Compound Preparation:

-

Dissolve the monochlorinated phenanthrene isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ).

4. Assay Procedure:

-

To a sterile tube, add in the following order:

-

0.1 mL of an overnight culture of the selected S. typhimurium strain.

-

0.1 mL of the test compound dilution or solvent control.

-

0.5 mL of the S9 mix (for assays with metabolic activation) or sodium phosphate buffer (for assays without metabolic activation).

-

-

Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

-

Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Distribute the top agar evenly by tilting the plate.

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.

5. Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertants to at least twice the spontaneous reversion rate (solvent control).

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the mutagenic activity of a chemical compound like a monochlorinated phenanthrene.

Conclusion

The mutagenic activity of monochlorinated phenanthrenes is highly dependent on the position of the chlorine atom. The 1-chloro and 4-chloro isomers, in particular, demonstrate significant mutagenicity in the Ames test following metabolic activation. This activity is linked to their biotransformation by CYP enzymes, a process regulated by the AhR signaling pathway, into DNA-reactive diol epoxides. The provided data and protocols serve as a valuable resource for researchers in toxicology, environmental science, and drug development for understanding and assessing the genotoxic risk of this class of compounds. Careful consideration of these findings is essential for environmental risk assessment and for the selection of non-mutagenic candidates in drug discovery pipelines.

An In-depth Technical Guide to Aryl Hydrocarbon Receptor Signaling and 3-Chlorophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that serves as a crucial environmental sensor, mediating cellular responses to a wide array of xenobiotic and endogenous compounds.[1][2] Initially identified for its role in the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a key regulator in diverse physiological and pathological processes, including immune responses, cell differentiation, and tumorigenesis.[3][4] Polycyclic aromatic hydrocarbons (PAHs) are a major class of AHR ligands.[5]

3-Chlorophenanthrene (3-ClPh) is a chlorinated polycyclic aromatic hydrocarbon. While its parent compound, phenanthrene, and other related PAHs are known AHR activators, the specific interaction of the chlorinated derivative with the AHR signaling pathway is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the canonical AHR signaling pathway, the known properties of 3-Chlorophenanthrene, and outlines the standard experimental protocols required to elucidate its activity as a potential AHR agonist or antagonist.

The Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR signaling pathway is a meticulously regulated process that translates the presence of specific chemical ligands into changes in gene expression.

Inactive State: In its unliganded state, the AHR resides in the cytoplasm, forming a complex with several chaperone proteins, most notably heat shock protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2), and p23.[3][6] This protein complex maintains the AHR in a conformation ready for ligand binding while preventing its translocation into the nucleus.[7]

Ligand Activation and Nuclear Translocation: Upon binding of an agonist ligand, the AHR undergoes a conformational change. This change leads to the dissociation of the chaperone proteins, exposing a nuclear localization signal (NLS) on the AHR.[1] The ligand-AHR complex is then actively transported into the nucleus.[4]

Dimerization and DNA Binding: Inside the nucleus, the AHR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[8][9] This newly formed AHR/ARNT heterodimer is the transcriptionally active complex. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), located in the promoter regions of AHR target genes.[3][10]

Transcriptional Activation: The binding of the AHR/ARNT complex to XREs recruits co-activators and initiates the transcription of a battery of target genes.[10] These include Phase I metabolizing enzymes like Cytochrome P450 family members (CYP1A1, CYP1A2, CYP1B1) and Phase II enzymes, which work to metabolize and eliminate the xenobiotic compound.[1]

Negative Feedback Regulation: The AHR pathway is subject to negative feedback. One of the key target genes activated by the AHR/ARNT complex is the AHR Repressor (AHRR).[10] The AHRR protein competes with AHR for binding to ARNT, forming an AHRR/ARNT complex that can bind to XREs but does not activate transcription, thereby repressing AHR signaling.[10][11] Additionally, the activated AHR protein is targeted for degradation by the proteasome, providing another mechanism to terminate the signal.[10][12]

Profile of 3-Chlorophenanthrene

3-Chlorophenanthrene is a halogenated derivative of phenanthrene. While specific toxicological and AHR-binding data are scarce, its chemical properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl | [13] |

| Molecular Weight | 212.67 g/mol | [13] |

| CAS Number | 715-51-5 | [13] |

| Physical Description | Solid (at room temperature) | [14] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [14] |

| Predicted XLogP3 | 5.4 | [13] |

As a member of the chlorinated PAH family, 3-ClPh is structurally similar to other known AHR ligands, suggesting it may have the potential to activate the AHR signaling pathway.[15] Empirical testing is required to confirm this hypothesis and quantify its potency.

Experimental Protocols for Assessing AHR Activation by 3-Chlorophenanthrene

To determine if 3-ClPh is an AHR agonist or antagonist and to quantify its effect, a series of standard in vitro assays can be employed.

AHR Activation Luciferase Reporter Gene Assay

This is a common high-throughput screening method to identify AHR activators.[16] It utilizes a cell line (e.g., human hepatoma HepG2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.[17]

Methodology:

-

Cell Culture: Plate the AHR-responsive reporter cells in a 96-well plate and culture until they reach optimal confluency.

-

Compound Preparation: Prepare a serial dilution of 3-Chlorophenanthrene in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a known potent AHR agonist as a positive control (e.g., TCDD or 3-Methylcholanthrene).[18]

-

Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[18]

-

Cell Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable lysis buffer. Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The intensity of the light produced is directly proportional to the level of AHR activation.[19]

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) value.[19]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

To confirm that AHR activation leads to the transcription of endogenous target genes, qRT-PCR is used. The most common biomarker for AHR activation is the induction of CYP1A1 mRNA.[20]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with various concentrations of 3-ClPh, a vehicle control, and a positive control, typically for 6-24 hours.[18]

-

RNA Isolation: Harvest the cells and isolate total RNA using a standard commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the cDNA, a qPCR master mix, and specific primers for the target gene (e.g., CYP1A1) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.[18]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and the vehicle control.[18]

Quantitative Data Presentation

Data gathered from the aforementioned experiments should be structured to allow for clear comparison and interpretation.

Table 1: Example Dose-Response Data from AHR Reporter Assay

| Compound | Concentration (nM) | Fold Induction (vs. Vehicle) |

| Vehicle (DMSO) | - | 1.0 |

| 3-ClPh | 0.1 | [Experimental Value] |

| 3-ClPh | 1 | [Experimental Value] |

| 3-ClPh | 10 | [Experimental Value] |

| 3-ClPh | 100 | [Experimental Value] |

| 3-ClPh | 1000 | [Experimental Value] |

| TCDD (Positive Ctrl) | 1 | [Experimental Value] |

| Calculated EC₅₀ | 3-ClPh | [Calculated Value] |

Table 2: Example qRT-PCR Data for CYP1A1 Gene Expression

| Treatment | Concentration (nM) | Relative CYP1A1 mRNA Expression (Fold Change) |

| Vehicle (DMSO) | - | 1.0 |

| 3-ClPh | 10 | [Experimental Value] |

| 3-ClPh | 100 | [Experimental Value] |

| 3-ClPh | 1000 | [Experimental Value] |

| TCDD (Positive Ctrl) | 1 | [Experimental Value] |

Conclusion

References

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. What are AHR agonists and how do they work? [synapse.patsnap.com]

- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 9. Aryl hydrocarbon receptor nuclear translocator - Wikipedia [en.wikipedia.org]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | AHRR binds ARNT [reactome.org]

- 12. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]

- 15. 9-CHLOROPHENANTHRENE | 947-72-8 [m.chemicalbook.com]